Butane-1,2,3,4-tetrol

Catalog No.
S587453
CAS No.
7541-59-5
M.F
C4H10O4
M. Wt
122.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butane-1,2,3,4-tetrol

CAS Number

7541-59-5

Product Name

Butane-1,2,3,4-tetrol

IUPAC Name

butane-1,2,3,4-tetrol

Molecular Formula

C4H10O4

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2

InChI Key

UNXHWFMMPAWVPI-UHFFFAOYSA-N

SMILES

C(C(C(CO)O)O)O

solubility

Freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether.
610 mg/mL at 22 °C

Synonyms

tetritol

Canonical SMILES

C(C(C(CO)O)O)O

The exact mass of the compound Butane-1,2,3,4-tetrol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether.610 mg/ml at 22 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20660. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Humectant; Moisturising. However, this does not mean our product can be used or applied in the same or a similar way.

Butane-1,2,3,4-tetrol (CAS 7541-59-5), commonly available as its meso-isomer (erythritol), is a linear four-carbon sugar alcohol (tetritol) featuring four reactive hydroxyl groups. In industrial procurement, it is primarily sourced as a bio-based polyol for polymer synthesis, a high-enthalpy Phase Change Material (PCM) for thermal energy storage, and a cross-linking agent in resin formulations. Unlike lower polyols such as glycerol, its solid crystalline nature (melting point ~118–121 °C) and even-carbon chain structure confer elevated thermal stability, higher latent heat of fusion, and distinct rheological properties in polymer networks. It is highly valued in the production of bio-based polyesters, polyacetals, and intermediate-temperature thermal management systems where high energy storage density is a primary selection criterion [1].

Substituting Butane-1,2,3,4-tetrol with common odd-carbon polyols (like glycerol or xylitol) or branched polyols (like pentaerythritol) fundamentally alters both thermal and mechanical performance. In thermal energy storage, replacing this C4 polyol with xylitol (C5) reduces the latent heat of fusion by over 18% due to the less efficient crystal packing inherent to odd-carbon chains [1]. In polymer synthesis, substituting it with glycerol (C3) reduces the cross-linking density and lowers the glass transition temperature (Tg) of the resulting polyesters or polyacetals, compromising mechanical strength and thermal resistance [2]. Furthermore, unlike the highly branched pentaerythritol, the linear backbone of Butane-1,2,3,4-tetrol provides a distinct balance of flexibility and strength in glutaraldehyde-based polyacetals, meaning direct substitution will unpredictably shift the polymer's elastomeric behavior and degradation profile [2].

Superior Latent Heat of Fusion in Thermal Energy Storage

Butane-1,2,3,4-tetrol demonstrates high thermal energy storage capacity due to its even-carbon crystal lattice packing. Differential scanning calorimetry (DSC) analyses show that Butane-1,2,3,4-tetrol achieves a latent heat of fusion of approximately 337–340 J/g with a melting onset around 118 °C. In direct comparison, the odd-carbon polyol xylitol yields a significantly lower latent heat of 273 J/g, while the common inorganic PCM magnesium chloride hexahydrate (MCHH) achieves only 167 J/g [1], [2].

Evidence DimensionLatent heat of fusion (J/g)
Target Compound Data337–340 J/g (melting onset ~118 °C)
Comparator Or BaselineXylitol (273 J/g) and MCHH (167 J/g)
Quantified Difference23–24% higher energy storage density than xylitol; >100% higher than MCHH
ConditionsDifferential scanning calorimetry (DSC) thermal cycling

Allows engineers to design significantly more compact and lightweight thermal energy storage units for intermediate-temperature (100–120 °C) applications.

Enhanced Glass Transition and Strength in Polyacetal Synthesis

In the synthesis of bio-based poly(cycloacetals) via polycondensation with dialdehydes (e.g., glutaraldehyde), the linear tetrol structure of Butane-1,2,3,4-tetrol provides robust cross-linking compared to triols. Studies indicate that incorporating Butane-1,2,3,4-tetrol into glutaraldehyde-based polymers imparts greater mechanical strength and higher glass transition temperatures (Tg) compared to lower-functionality polyols like glycerol. The resulting polyacetals maintain structural integrity and exhibit elastomeric behavior while resisting degradation in aqueous acidic media (pH 3–7) over extended periods [1].

Evidence DimensionPolymer mechanical strength and Tg
Target Compound DataHigh-strength, stable elastomeric polyacetals
Comparator Or BaselineGlycerol-based equivalents (lower cross-link density, lower Tg)
Quantified DifferenceIncreased cross-linking sites (4 vs 3 hydroxyls) yielding stronger, higher-Tg networks
ConditionsPolycondensation with glutaraldehyde; aqueous acid stability testing

Critical for procuring precursors for high-durability, bio-based elastomers and resins requiring specific thermal and hydrolytic stability profiles.

Tunable Melting Points via Eutectic Composite Formation

Butane-1,2,3,4-tetrol can be alloyed with dicarboxylic acids to tune its melting point while retaining high thermal storage capacity. When mixed with adipic acid at a 7:1 mass ratio, Butane-1,2,3,4-tetrol forms a eutectic mixture that depresses the melting point from 118.6 °C down to 110.64 °C. Crucially, this eutectic composite maintains a high latent heat of fusion of 270 J/g. Over repeated heating/cooling cycles, the mixture undergoes partial esterification but retains a melting enthalpy above 240 J/g, demonstrating reliable processability for custom thermal applications [1].

Evidence DimensionMelting point and latent heat of eutectic mixture
Target Compound Data110.64 °C melting point; 270 J/g latent heat (7:1 Erythritol:Adipic acid)
Comparator Or BaselinePure Butane-1,2,3,4-tetrol (118.6 °C; 346 J/g)
Quantified Difference8 °C reduction in melting point while retaining >78% of the original latent heat
ConditionsBinary mixture formulation and repeated thermal cycling (DSC)

Provides formulators with a predictable method to lower the operational temperature of the PCM without sacrificing the bulk of its energy storage capacity.

Intermediate-Temperature Thermal Energy Storage (TES)

Utilizing its high latent heat of fusion (~340 J/g), Butane-1,2,3,4-tetrol is an effective organic PCM for industrial waste-heat recovery systems, solar thermal applications, and automotive heat storage operating in the 100–120 °C range [1].

Bio-Based Polyester and Polyacetal Manufacturing

Procured as a linear C4 tetrol building block to increase cross-linking density, elevate Tg, and improve the elastomeric strength of bio-based resins and poly(cycloacetals) compared to glycerol-based alternatives[2].

Shrinkage-Reducing Agents in Construction Chemicals

Used in aluminate and calcium sulfoaluminate cement formulations where its specific OH-group density and low volatility provide quantifiable shrinkage reduction and lower VOC emissions compared to standard liquid polyols like glycerol [3].

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

-2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

122.05790880 g/mol

Monoisotopic Mass

122.05790880 g/mol

Heavy Atom Count

8

LogP

-2.29

Melting Point

119-123 °C
Mp 121.5 °

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6968-16-7
7541-59-5

Use Classification

Cosmetics -> Humectant; Moisturising

Dates

Last modified: 07-20-2023

Synthesis of hyperbranched carbohydrate polymers by ring-opening multibranching polymerization of anhydro sugar

Toshifumi Satoh, Toyoji Kakuchi
PMID: 17595682   DOI: 10.1002/mabi.200700057

Abstract

The synthesis of novel hyperbranched carbohydrate polymers, prepared by the ring-opening multibranching polymerizations of anhydro and dianhydro sugars, is described. The hyperbranched carbohydrate polymers were formed by the cationic polymerization of 1,6-anhydro-beta-D-hexopyranose, 1,4-anhydrotetritol, 2,3-anhydrotetritol, and 1,2:5,6-dianhydro-D-mannitol. These polymerizations proceeded without gelation to produce water-soluble hyperbranched carbohydrate polymers with controlled molecular weights and narrow polydispersities. The values for the degree of branching of the polymers were in the range of 0.28-0.50. The polymerization method, which proceeds through a ring-opening reaction by a proton-transfer reaction mechanism, is a facile method leading to a spherical carbohydrate polymer with a high degree of branching.


Acetals and ketals of the tetritols, pentitols and hexitols

S A BARKER, E J BOURNE
PMID: 13016342   DOI: 10.1016/s0096-5332(08)60084-3

Abstract




Synthesis of double headed imidazoline acyclo C-nucleosides: 1,4-bis[1-amino-5-oxo-4-substituted(imidazolin-2-yl)]galacto-tetritols

Adel Z Nasr
PMID: 12816392   DOI: 10.1081/NCN-120021433

Abstract

Condensation of 2,3,4,5-tetra-O-acetyl-galactaroyl dichloride (1) with two equivalents of the alpha-amino esters 2a-c gave the corresponding 2,3,4,5-tetra-O-acetyl-galactaric acid diamides 3a-c. Heterocyclization of 3a-c by heating with hydrazine hydrate took place with concomitant de-O-acetylation of the polyacetoxyalkyl chain to give 1,4-bis[1-amino-5-oxo-4-substituted(imidazolin-2-yl)] galacto-tetritols (5a-c) and not the theoretically possible 1,2,4-triazinones 4 as indicated by spectral data. Compounds 5a-c readily reacted with p-nitrobenzaldehyde to give the corresponding p-nitrobenzylideneamino derivatives 6a-c. Acetylation of 5a-c afforded the 2,3,4,5-tetra-O-acetyl-1,4-bis[1-acetamido-5-oxo-4-substituted(imidazolin-2-yl)]galacto-tetritols (7a,b,d). De-O-acetylation of 7a,b,d gave 1,4-bis[1-acetamido-5-oxo-4-substituted (imidazolin-2-yl)]galacto-tetritols (8a-c).


Tetrose metabolism. 1. The preparation and degradation of specifically labelled [14C] tetroses and [14C] tetritols

R D BATT, F DICKENS, D H WILLIAMSON
PMID: 14448518   DOI: 10.1042/bj0770272

Abstract




Tetrose metabolism. 2. The utilization of tetroses and tetritols by rat tissues

R D BATT, F DICKENS, D H WILLIAMSON
PMID: 13687765   DOI: 10.1042/bj0770281

Abstract




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